molecular formula C23H20N2O3 B2687691 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzamide CAS No. 922135-89-5

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzamide

Cat. No. B2687691
CAS RN: 922135-89-5
M. Wt: 372.424
InChI Key: KQLSMLFPPUAEGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzamide is a useful research compound. Its molecular formula is C23H20N2O3 and its molecular weight is 372.424. The purity is usually 95%.
BenchChem offers high-quality N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry and Pharmacology

  • Serotonin-3 Receptor Antagonists Development : Research has identified compounds related to "N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzamide" as potent serotonin-3 (5-HT3) receptor antagonists. Structure-activity relationship (SAR) studies have shown that certain heteroaromatic rings, when incorporated into the structure, significantly enhance 5-HT3 receptor antagonistic activity. This has implications for developing new therapeutic agents targeting conditions influenced by the 5-HT3 receptor (Harada et al., 1995).

  • Synthesis and Antiallergic Activity : Derivatives structurally related to the queried compound have been synthesized and evaluated for their antiallergic properties. These studies have led to the identification of molecules with potent inhibitory effects on allergic reactions, showcasing the therapeutic potential of these compounds in treating allergy-related conditions (Ohshima et al., 1992).

Synthetic Organic Chemistry

  • Heteroaromatic Annulation Studies : Compounds similar to the queried molecule have been used as synthons in the efficient annulation of various heterocycles, demonstrating their utility in constructing complex molecular architectures. This highlights their role in advancing synthetic methodologies and accessing novel heterocyclic compounds (Kumar et al., 2007).

  • Catalytic Enantioselective Reactions : Research has also explored catalytic enantioselective reactions involving cyclic imines derived from structures similar to "N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzamide". These studies are pivotal in the synthesis of chiral molecules, which is crucial in the development of enantioselective drugs (Munck et al., 2017).

properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c1-14-4-7-16(8-5-14)22(26)24-17-9-11-20-18(13-17)23(27)25(3)19-12-15(2)6-10-21(19)28-20/h4-13H,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQLSMLFPPUAEGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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